molecular formula C10H14O3 B067197 4-(Dimethoxymethyl)benzyl alcohol CAS No. 183057-64-9

4-(Dimethoxymethyl)benzyl alcohol

Cat. No.: B067197
CAS No.: 183057-64-9
M. Wt: 182.22 g/mol
InChI Key: QUWDMLYTJRQRRO-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)benzyl alcohol is an organic compound with the molecular formula C10H14O3. It is a derivative of benzyl alcohol, where the benzyl group is substituted with two methoxy groups and a hydroxymethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Mechanism of Action

Target of Action

Similar compounds such as 2,4-dimethoxybenzyl alcohol have been found to interact with enzymes like glucose-methanol-choline (gmc) oxidoreductase .

Mode of Action

resorcinarene octamethyl ether. This suggests that 4-(Dimethoxymethyl)benzyl alcohol might also undergo similar reactions.

Biochemical Pathways

Related compounds like 2,4-dimethoxybenzyl alcohol are known to be substrates of the gmc oxidoreductase pathway . This pathway is involved in the oxidation of alcohols and could potentially be affected by this compound.

Pharmacokinetics

Similar compounds like 2,4-dimethoxybenzyl alcohol are known to be solid at room temperature, with a melting point of 38-40 °c and a boiling point of 177-179 °c/10 mmhg . These properties could potentially influence the bioavailability of this compound.

Result of Action

resorcinarene octamethyl ether. This suggests that this compound might also produce similar products upon reaction.

Action Environment

Similar compounds like 2,4-dimethoxybenzyl alcohol are known to be stable under inert atmosphere and room temperature conditions . These environmental factors could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

4-(Dimethoxymethyl)benzyl alcohol may interact with various enzymes, proteins, and other biomolecules. Specific interactions with enzymes or proteins have not been reported in the literature

Molecular Mechanism

It’s known that benzyl alcohols can undergo oxidation reactions

Metabolic Pathways

Benzyl alcohols can be metabolized via the catechol ortho-pathway , but it’s unclear whether this applies to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxymethyl)benzyl alcohol can be achieved through several methods:

    Methoxylation of Benzyl Alcohol: This involves the reaction of benzyl alcohol with methanol in the presence of a catalyst such as sulfuric acid to introduce methoxy groups.

    Reduction of 4-(Dimethoxymethyl)benzaldehyde: This method involves the reduction of 4-(Dimethoxymethyl)benzaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic hydrogenation of 4-(Dimethoxymethyl)benzaldehyde. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 4-(Dimethoxymethyl)benzaldehyde or 4-(Dimethoxymethyl)benzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 4-(Dimethoxymethyl)benzylamine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid as catalysts for nucleophilic substitution reactions.

Major Products:

    Oxidation: 4-(Dimethoxymethyl)benzaldehyde, 4-(Dimethoxymethyl)benzoic acid.

    Reduction: 4-(Dimethoxymethyl)benzylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethoxymethyl)benzyl alcohol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Material Science: It is employed in the preparation of functionalized materials and polymers with specific properties.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block in drug development.

Comparison with Similar Compounds

    4-Methoxybenzyl Alcohol: Similar in structure but with only one methoxy group.

    2,4-Dimethoxybenzyl Alcohol: Similar but with methoxy groups at different positions on the benzene ring.

    4-Methylbenzyl Alcohol: Similar but with a methyl group instead of methoxy groups.

Uniqueness: 4-(Dimethoxymethyl)benzyl alcohol is unique due to the presence of two methoxy groups and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This structural uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be as effective.

Properties

IUPAC Name

[4-(dimethoxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10-11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWDMLYTJRQRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392068
Record name [4-(dimethoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183057-64-9
Record name [4-(dimethoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)benzaldehyde dimethyl acetal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-carboxybenzaldehyde (7.51 g, 50 mmol) in dry MeOH (40 ml) was added 8 ml (65 mmol) of 2,2-dimethoxypropane and a catalytic amount of p-TsOH.H2O (190 mg, 1 mmol). The suspension cleared, then a colorless precipitate appeared (5 ml of dry MEOH added) and the thick suspension was stirred over night, before 100 mg of NaHCO5 were added and the mixture was concentrated in vacuo. The residue was tho roughly dried at high vacuum, dissolved in dry THF (50 ml) and added dropwise to an ice cooled slurry of LiAlH4 (1.71 g, 45 mmol) in 40 ml of dry THF. After the addition was complete (30 min), the cooling bath was removed and stirring was continued for 5 h, before the reaction mixture was treated with 1N HCl till Al-salts have precipitated (pH 9-10). The organic layer was decanted and the remaining salts were washed several times with Et2O, then treated with H2O/1N HCl and extracted several times with Et2O. All organic layers were combined, washed with brine, dried over MgSO4 and concentrated in vacuo. The crude product was chromatographed (500 g silica gel +0.5% Et3N, Hex/Et2O 2:3) to afford after crystallization from Hex/Et2O 5.66 g 31.1 mmol, 62%) of a colorless, fluffy powder (m.p. 43.5-45° C.). 1H NMR (400 MHz, CDCl3) d 7.44 (d, J=8.1, 2 H), 7.36 (d, J=m8.1, 2 H), 5.39 (s, 1 H), 4.69 (d, J=5.9, 2 H), 3.32 (s, 6 H), 1.92 (t, J=5.9, 1 H); 13C NMR (100 MHz, CDCl3) d 141.10, 137.31, 126.89, 126.73, 102.86, 64.91, 52.61; HRMS calcd for C10H14O3Na =(M+Na)+ 205.0841, found 205.0847.
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
190 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NaHCO5
Quantity
100 mg
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.71 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.66 g
Type
reactant
Reaction Step Six
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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